molecular formula C20H27F2N5O4S B12510044 6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B12510044
M. Wt: 471.5 g/mol
InChI Key: QIEKHLDZKRQLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ebvaciclib involves multiple steps, starting with the preparation of the core pyrido[2,3-d]pyrimidin-7(8H)-one structure. The synthetic route typically includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidin-7(8H)-one core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the difluoromethyl group: This step involves the use of difluoromethylating agents to introduce the difluoromethyl group at the desired position.

    Attachment of the hydroxy-methylcyclopentyl group: This step involves the use of specific reagents and conditions to attach the hydroxy-methylcyclopentyl group to the core structure.

    Introduction of the piperidinyl group: This step involves the use of piperidinylating agents to introduce the piperidinyl group at the desired position.

Industrial production methods for Ebvaciclib would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Ebvaciclib undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ebvaciclib has shown promise in various scientific research applications, particularly in the field of cancer therapy. Its ability to inhibit CDK2, CDK4, and CDK6 makes it a valuable tool for studying cell cycle regulation and cancer cell proliferation . Some of its key applications include:

Mechanism of Action

Ebvaciclib exerts its effects by inhibiting the activity of CDK2, CDK4, and CDK6. These kinases are essential for the progression of the cell cycle from the G1 phase to the S phase. By inhibiting these kinases, Ebvaciclib induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating . Additionally, the inhibition of these kinases can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Ebvaciclib is similar to other CDK inhibitors such as palbociclib, ribociclib, and abemaciclib. it has some unique features that set it apart:

Similar compounds include:

Properties

IUPAC Name

6-(difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N5O4S/c1-20(29)7-3-4-15(20)27-17-12(10-14(16(21)22)18(27)28)11-23-19(25-17)24-13-5-8-26(9-6-13)32(2,30)31/h10-11,13,15-16,29H,3-9H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEKHLDZKRQLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N2C3=NC(=NC=C3C=C(C2=O)C(F)F)NC4CCN(CC4)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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